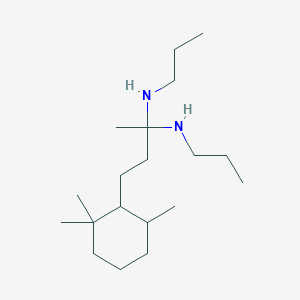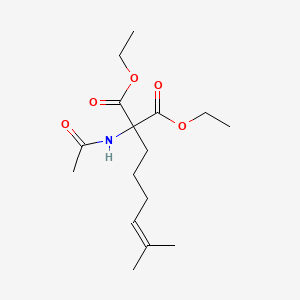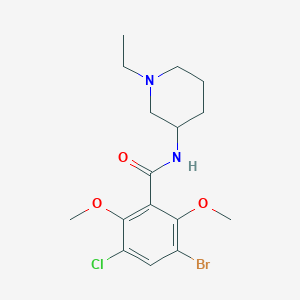
1,2-Diiodopyrene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2-Diiodopyrene is an organic compound belonging to the pyrene family, characterized by the presence of two iodine atoms attached to the 1 and 2 positions of the pyrene ring Pyrene itself is a polycyclic aromatic hydrocarbon consisting of four fused benzene rings, known for its stability and unique photophysical properties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1,2-Diiodopyrene can be synthesized through several methods, with one common approach involving the iodination of pyrene. This process typically uses iodine (I₂) and an oxidizing agent such as potassium iodate (KIO₃) in an acidic medium like acetic acid (CH₃COOH) and water (H₂O). The reaction conditions are carefully controlled to ensure regioselectivity, resulting in the substitution of iodine atoms at the desired positions on the pyrene ring .
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for yield and purity, using cost-effective reagents, and implementing efficient purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions: 1,2-Diiodopyrene undergoes various chemical reactions, including:
Substitution Reactions: The iodine atoms can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can participate in redox reactions, altering the oxidation state of the pyrene core.
Coupling Reactions: It can form carbon-carbon bonds through coupling reactions, such as Suzuki or Heck coupling, facilitated by palladium catalysts.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Major Products: The products formed depend on the specific reaction conditions and reagents used. For example, nucleophilic substitution may yield methoxy-substituted pyrene derivatives, while coupling reactions can produce extended conjugated systems.
Applications De Recherche Scientifique
1,2-Diiodopyrene has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex organic molecules and materials with tailored properties.
Biology: Its derivatives are explored for potential use in bioimaging and as fluorescent probes due to their strong luminescence.
Medicine: Research is ongoing into its potential as a precursor for pharmaceuticals and diagnostic agents.
Mécanisme D'action
The mechanism by which 1,2-Diiodopyrene exerts its effects is primarily through its ability to participate in various chemical reactions, altering its structure and properties. The iodine atoms act as reactive sites, facilitating the formation of new bonds and enabling the compound to interact with other molecules. This reactivity is harnessed in applications such as molecular electronics, where the compound’s ability to form extended conjugated systems is crucial.
Comparaison Avec Des Composés Similaires
1,6-Dibromopyrene: Another halogenated pyrene derivative with bromine atoms at the 1 and 6 positions.
1,8-Diiodopyrene: Similar to 1,2-Diiodopyrene but with iodine atoms at the 1 and 8 positions.
2,7-Diiodopyrene: Iodine atoms at the 2 and 7 positions, offering different reactivity and properties.
Uniqueness: this compound is unique due to the specific positioning of the iodine atoms, which influences its reactivity and the types of reactions it can undergo. This positional isomerism allows for the exploration of different chemical pathways and the synthesis of novel materials with distinct properties .
Propriétés
Numéro CAS |
90024-11-6 |
|---|---|
Formule moléculaire |
C16H8I2 |
Poids moléculaire |
454.04 g/mol |
Nom IUPAC |
1,2-diiodopyrene |
InChI |
InChI=1S/C16H8I2/c17-13-8-11-5-4-9-2-1-3-10-6-7-12(16(13)18)15(11)14(9)10/h1-8H |
Clé InChI |
YAQAPXZRTWCRQG-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C3C(=C1)C=CC4=C3C(=CC(=C4I)I)C=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-(4-{[Dimethyl(phenyl)silyl]oxy}but-2-yn-1-yl)piperidine](/img/structure/B14390752.png)


![4,4'-[Octane-1,6-diylbis(oxy)]dianiline](/img/structure/B14390766.png)


![2-Butylpyrazolo[1,5-A]quinoline](/img/structure/B14390783.png)

![1,5-Dimethylspiro[5.5]undecan-3-one](/img/structure/B14390791.png)
![4-[(E)-(Naphthalen-1-yl)diazenyl]aniline](/img/structure/B14390808.png)
![1-{1-Bromo-2-[(hex-2-en-1-yl)oxy]ethanesulfonyl}-4-methylbenzene](/img/structure/B14390812.png)


![(1-Hydroxyspiro[4.4]nonan-1-yl)acetic acid](/img/structure/B14390828.png)
